molecular formula C15H14ClNO2 B5539732 2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide

2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B5539732
M. Wt: 275.73 g/mol
InChI Key: DUPFTCHZLHRHGN-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group and a methylphenyl group attached to an acetamide backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide typically involves the reaction of 3-chlorophenol with 3-methylaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-chlorophenol is reacted with acetic anhydride to form 3-chlorophenyl acetate.

    Step 2: 3-chlorophenyl acetate is then reacted with 3-methylaniline to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-methylphenyl)acetamide
  • 2-(3-chlorophenoxy)-N-(4-methylphenyl)acetamide
  • 2-(3-chlorophenoxy)-N-(3-ethylphenyl)acetamide

Uniqueness

2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide is unique due to the specific positioning of the chlorophenoxy and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-11-4-2-6-13(8-11)17-15(18)10-19-14-7-3-5-12(16)9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPFTCHZLHRHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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